4-[(tert-butyldimethylsilyl)oxy]-3,3-difluorobutanal
Description
4-[(tert-Butyldimethylsilyl)oxy]-3,3-difluorobutanal is a fluorinated aldehyde derivative featuring a tert-butyldimethylsilyl (TBS) ether protecting group at the 4-position and two fluorine atoms at the 3-position. This compound is primarily utilized in organic synthesis as a stabilized aldehyde intermediate, particularly in the preparation of fluorinated pharmaceuticals or agrochemicals. The TBS group enhances steric protection of the aldehyde functionality, improving stability during multi-step reactions, while the fluorine atoms modulate electronic properties and metabolic resistance in downstream applications .
Properties
IUPAC Name |
4-[tert-butyl(dimethyl)silyl]oxy-3,3-difluorobutanal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20F2O2Si/c1-9(2,3)15(4,5)14-8-10(11,12)6-7-13/h7H,6,8H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJJOHLAQXDGEGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC(CC=O)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20F2O2Si | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.35 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(tert-butyldimethylsilyl)oxy]-3,3-difluorobutanal typically involves the protection of hydroxyl groups using TBDMS chloride in the presence of a base such as imidazole. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature. The difluorobutanal moiety can be introduced through various fluorination techniques, often involving the use of diethylaminosulfur trifluoride (DAST) or similar reagents .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-[(tert-Butyldimethylsilyl)oxy]-3,3-difluorobutanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: TBAF in tetrahydrofuran (THF), acidic conditions using acetic acid and water.
Major Products
Oxidation: 4-[(tert-Butyldimethylsilyl)oxy]-3,3-difluorobutanoic acid.
Reduction: 4-[(tert-Butyldimethylsilyl)oxy]-3,3-difluorobutanol.
Substitution: 3,3-Difluorobutanal.
Scientific Research Applications
4-[(tert-Butyldimethylsilyl)oxy]-3,3-difluorobutanal is used in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Protecting Group Chemistry: The TBDMS group is used to protect hydroxyl groups during multi-step synthesis, allowing for selective reactions at other functional groups.
Mechanism of Action
The mechanism of action of 4-[(tert-butyldimethylsilyl)oxy]-3,3-difluorobutanal primarily involves its reactivity as an aldehyde and the stability provided by the TBDMS protecting group. The TBDMS group protects the hydroxyl functionality from unwanted reactions, allowing for selective transformations at the aldehyde or other parts of the molecule. The difluorobutanal moiety can participate in various nucleophilic addition reactions, forming new carbon-carbon or carbon-heteroatom bonds .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of 4-[(tert-butyldimethylsilyl)oxy]-3,3-difluorobutanal, comparisons are drawn with three categories of analogs:
Silyl-Protected Aldehydes Without Fluorine Substitution
Example : 4-[(tert-Butyldimethylsilyl)oxy]butanal
- Lipophilicity (logP): The absence of fluorine substituents increases logP compared to the fluorinated analog. For instance, non-fluorinated silyl ethers like 4-(tert-butyldimethylsilyl)oxy-3-methylbenzoic acid exhibit logP values of ~6.54, as calculated by Crippen’s method . Fluorine’s electronegativity in the target compound likely reduces logP slightly.
- Reactivity : Fluorine-free analogs lack electron-withdrawing effects, leading to faster aldehyde oxidation or nucleophilic addition rates.
- Stability : Both compounds benefit from TBS protection, but the fluorinated variant may exhibit enhanced oxidative stability due to fluorine’s inductive effects.
Fluorinated Aldehydes Without Silyl Protection
Example : 3,3-Difluorobutanal
- Lipophilicity (logP) : The absence of the TBS group reduces logP significantly. Unprotected aldehydes typically have logP values <2.0, whereas the TBS group in the target compound elevates logP to a range of ~4–5 (estimated).
- Solubility (logWS) : Fluorinated aldehydes without silyl groups exhibit higher water solubility (logWS ~-1.5 to -2.0) compared to TBS-protected analogs (logWS ~-2.6, as seen in structurally related silyl ethers) .
- Stability : Unprotected 3,3-difluorobutanal is prone to rapid aldol condensation or oxidation, limiting its utility in prolonged syntheses.
Silyl-Protected Fluorinated Carboxylic Acids
Example : 4-(tert-Butyldimethylsilyl)oxy-3-methylbenzoic acid, tert-butyldimethylsilyl ester
- Physical Properties : This compound (logP = 6.54, logWS = -2.60) highlights the TBS group’s strong lipophilicity-enhancing effect. However, the carboxylic acid moiety and methyl substituent differ fundamentally from the aldehyde functionality in the target compound.
- Applications : Such esters are used in peptide synthesis or as protecting groups for carboxylic acids, whereas the aldehyde in 4-[(TBS)oxy]-3,3-difluorobutanal is tailored for nucleophilic additions (e.g., Grignard reactions).
Data Table: Comparative Properties of Key Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
